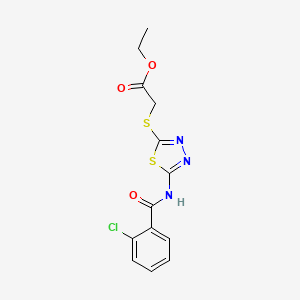

![molecular formula C21H18ClN5O2 B2405753 (3-(2-氯苯基)-5-甲基异恶唑-4-基)(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)甲酮 CAS No. 1797189-93-5](/img/structure/B2405753.png)

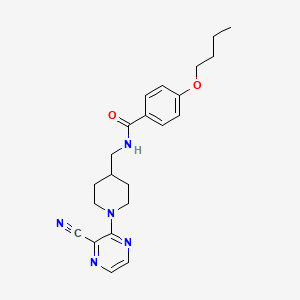

(3-(2-氯苯基)-5-甲基异恶唑-4-基)(2-甲基-8,9-二氢吡唑并[1,5-a]吡啶并[3,4-e]嘧啶-7(6H)-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring. These types of compounds are often found in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring might participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .科学研究应用

Medicinal Chemistry and Drug Development

Background:: Pyrazolo [1,5-a]pyrimidines are important scaffolds found in various synthetic drugs. They exhibit diverse pharmacological activities and have been investigated for their potential therapeutic applications.

Applications::- Bone Morphogenetic Protein Receptor Inhibitors : Some pyrazolo [1,5-a]pyrimidines act as inhibitors of bone morphogenetic protein receptors. These compounds are relevant for treating conditions such as anemia, muscular dystrophy, and atherosclerosis .

- Purine Analogues : Certain pyrazolo [1,5-a]pyrimidines exhibit cAMP phosphodiesterase inhibitory activity, making them potential candidates for modulating cellular signaling pathways .

- Tyrosine Kinase Inhibitors : Researchers have explored pyrazolo [1,5-a]pyrimidines as tyrosine kinase inhibitors, which play a crucial role in cancer therapy and other diseases .

Agrochemicals

Background:: 2-Cyanoacrylates and phenyl acrylates are widely used in agrochemicals due to their unique mechanisms of action and favorable environmental profiles.

Applications::- Pesticides and Herbicides : The compound’s structure may allow for the development of novel agrochemicals with improved efficacy and safety profiles .

Organic Synthesis

Background:: The Biginelli-type reaction, which involves the condensation of 1,3-dicarbonyl compounds with aldehydes and aminopyrazoles, provides a versatile platform for synthesizing pyrazolo [1,5-a]pyrimidines.

Applications::- Catalyst-Free Synthesis : The compound can be synthesized without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles. This method is valuable for efficient and environmentally friendly organic synthesis .

Transition Metal-Catalyzed Reactions

Background:: Transition metal-catalyzed reactions play a crucial role in organic synthesis.

Applications::- Suzuki–Miyaura Coupling : The compound could potentially serve as a substrate in Suzuki–Miyaura cross-coupling reactions, leading to the formation of biaryl compounds. Such reactions are widely used for carbon–carbon bond formation .

作用机制

属性

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c1-12-9-18-23-10-14-11-26(8-7-17(14)27(18)24-12)21(28)19-13(2)29-25-20(19)15-5-3-4-6-16(15)22/h3-6,9-10H,7-8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBOONMOJGGCNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2405673.png)

![5-fluoro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2405674.png)

![6-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2405675.png)

![6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2405676.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405693.png)